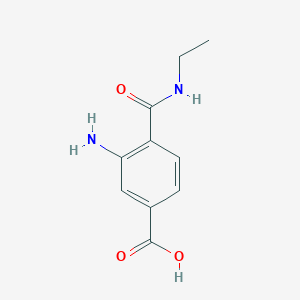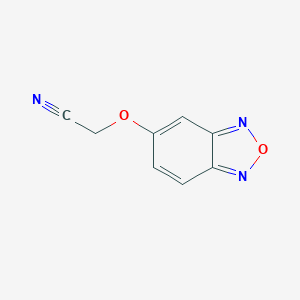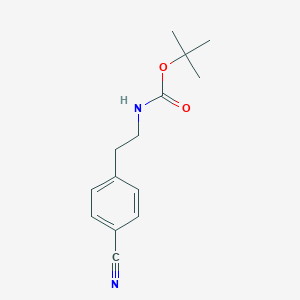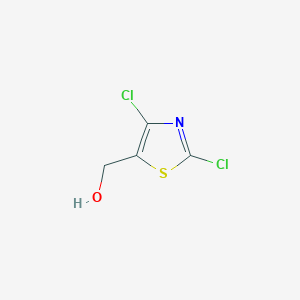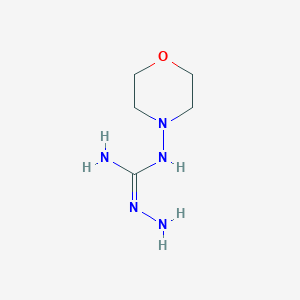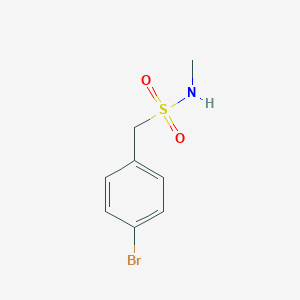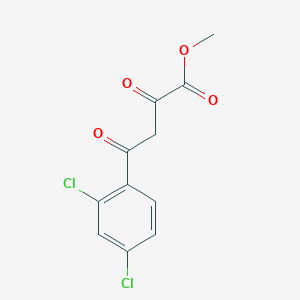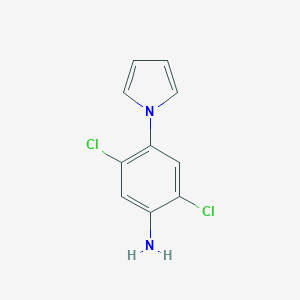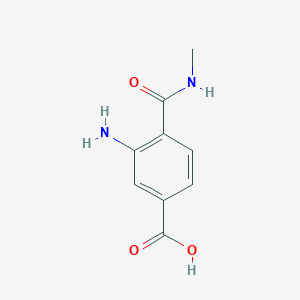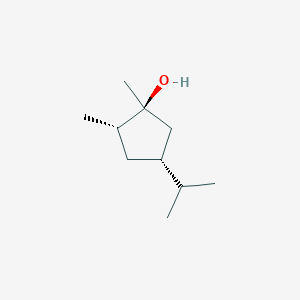
(1S,2S,4R)-1,2-dimethyl-4-propan-2-ylcyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,4R)-1,2-dimethyl-4-propan-2-ylcyclopentan-1-ol is a chemical compound commonly known as menthol. It is a cyclic terpene alcohol and is found in the essential oils of various plants, including peppermint and eucalyptus. Menthol is widely used in the pharmaceutical, food, and cosmetic industries due to its cooling and soothing properties.
Mecanismo De Acción
Menthol exerts its pharmacological effects by interacting with various receptors and ion channels in the body. It activates the transient receptor potential cation channel subfamily M member 8 (TRPM8) receptor, which is responsible for the cooling sensation associated with menthol. Menthol also acts on the kappa-opioid receptor, which is involved in the modulation of pain perception. Additionally, menthol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
Menthol has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce pain and inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. Menthol also has antispasmodic effects on smooth muscle, which can be beneficial in the treatment of gastrointestinal disorders. Additionally, menthol has been shown to have a bronchodilatory effect, which can be useful in the treatment of respiratory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Menthol has several advantages for lab experiments, including its low toxicity and widespread availability. It is also relatively easy to synthesize and can be obtained from natural sources. However, menthol has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, menthol has a strong odor, which can be unpleasant and can interfere with experiments.
Direcciones Futuras
There are several future directions for the study of menthol. One area of research is the development of novel menthol derivatives with enhanced pharmacological properties. Another area of research is the investigation of the potential use of menthol in the treatment of anxiety and depression. Additionally, the use of menthol in combination with other drugs for the treatment of pain and inflammation is an area of active research. Finally, the development of new methods for the synthesis of menthol is also an area of interest.
Métodos De Síntesis
Menthol can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and biotransformation. The most common method of menthol synthesis is the extraction of essential oils from plants such as peppermint and eucalyptus. The essential oil is then subjected to fractional distillation, which separates the menthol from other components. Chemical synthesis of menthol involves the reaction of isopulegol with hydrogen cyanide in the presence of a catalyst. Biotransformation of menthol is carried out using microorganisms such as Pseudomonas putida, which converts limonene to menthol.
Aplicaciones Científicas De Investigación
Menthol has been extensively studied for its various pharmacological properties, including analgesic, anti-inflammatory, antispasmodic, and antitussive effects. It has been used in the treatment of various conditions such as pain, respiratory disorders, and gastrointestinal disorders. Menthol has also been studied for its effects on the central nervous system, including its ability to modulate the activity of GABA receptors and its potential use in the treatment of anxiety and depression.
Propiedades
Número CAS |
164525-44-4 |
|---|---|
Nombre del producto |
(1S,2S,4R)-1,2-dimethyl-4-propan-2-ylcyclopentan-1-ol |
Fórmula molecular |
C10H20O |
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
(1S,2S,4R)-1,2-dimethyl-4-propan-2-ylcyclopentan-1-ol |
InChI |
InChI=1S/C10H20O/c1-7(2)9-5-8(3)10(4,11)6-9/h7-9,11H,5-6H2,1-4H3/t8-,9+,10-/m0/s1 |
Clave InChI |
SZDOCHYAQZSVCT-AEJSXWLSSA-N |
SMILES isomérico |
C[C@H]1C[C@H](C[C@]1(C)O)C(C)C |
SMILES |
CC1CC(CC1(C)O)C(C)C |
SMILES canónico |
CC1CC(CC1(C)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B68326.png)
![3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile](/img/structure/B68328.png)
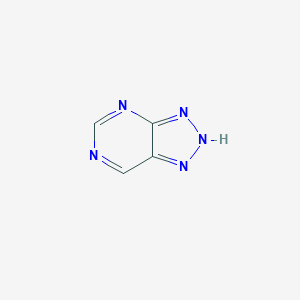
![4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B68330.png)
